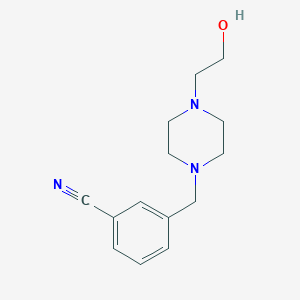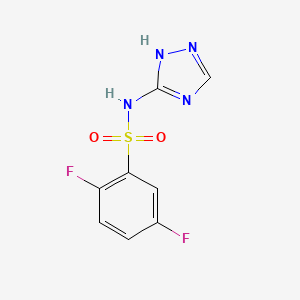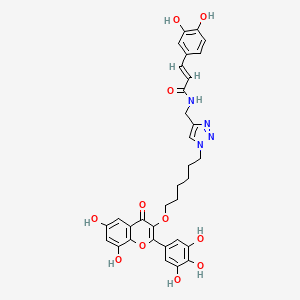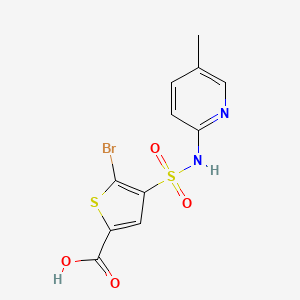![molecular formula C15H26O9 B14895703 I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: is a synthetic compound with the molecular formula C15H26O9 and a molecular weight of 350.36 g/mol . This compound is characterized by its glucopyranoside structure, which is a glucose molecule bound to another molecule through a glycosidic bond. The presence of the propynyl and ethoxy groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl involves multiple steps. The general synthetic route includes:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Etherification: The glucopyranoside undergoes etherification with 2-propyn-1-ol to introduce the propynyl group.
Ethoxylation: Subsequent ethoxylation steps introduce the ethoxy groups, resulting in the final compound.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propynyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl involves its interaction with molecular targets through its functional groups. The glucopyranoside moiety can interact with enzymes and proteins, while the propynyl and ethoxy groups can participate in various chemical reactions. These interactions can modulate biological pathways and processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar compounds to I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl include other glucopyranoside derivatives with different substituents. These compounds may have variations in their functional groups, leading to differences in their chemical reactivity and applications. For example:
β-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: Similar structure but with a different stereochemistry.
α-D-Glucopyranoside derivatives: Variations in the glycosidic bond configuration.
Other ethoxylated glucopyranosides: Differences in the length and type of ethoxy chains.
Properties
Molecular Formula |
C15H26O9 |
|---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
IXCVCNLRVJBMIS-UXXRCYHCSA-N |
Isomeric SMILES |
C#CCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


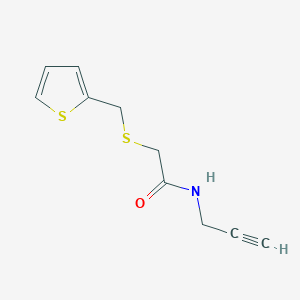
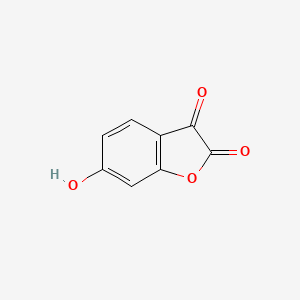
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
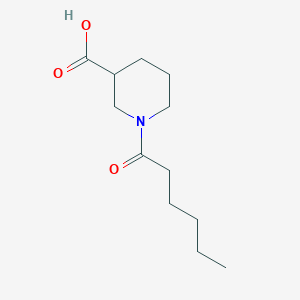
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
